molecular formula C8H5F4NO B1625682 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 214288-07-0

1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1625682
CAS No.: 214288-07-0
M. Wt: 207.12 g/mol
InChI Key: YWPZGQVYRTUGEL-UHFFFAOYSA-N
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Description

1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone (CAS: 214288-07-0) is a fluorinated aromatic ketone featuring a trifluoroethanone group attached to a phenyl ring substituted with an amino group at the 2-position and a fluorine atom at the 5-position. The molecular formula is C₈H₅F₄NO, with a molecular weight of 207.125 g/mol . Its structure combines electron-withdrawing trifluoromethyl and fluorine groups with a hydrogen-bond-donating amino group, conferring unique physicochemical properties. The trifluoroethanone moiety enhances lipophilicity and metabolic stability, while the amino group facilitates interactions with biological targets . This compound is utilized as a pharmaceutical intermediate, particularly in synthesizing fluorinated drugs, and has applications in materials science due to its reactivity in electrophilic substitution and cross-coupling reactions .

Properties

IUPAC Name

1-(2-amino-5-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPZGQVYRTUGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476532
Record name 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214288-07-0
Record name 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent-Mediated Trifluoroacetylation

Reaction Mechanism and Pathway Design

This method adapts the strategy outlined in CN113717064B for chloro analogs, substituting o-fluoro-nitrobenzene as the starting material. The process involves:

  • Grignard Exchange : o-Fluoro-nitrobenzene reacts with phenylmagnesium bromide in tetrahydrofuran (THF) at –10°C to form a magnesiated intermediate.
  • Trifluoroacetyl Introduction : Ethyl trifluoroacetate is added to yield 1-(2-nitro-5-fluorophenyl)-2,2,2-trifluoroethanone.
  • Nitro Reduction : Catalytic hydrogenation with Raney Ni at 50–60°C under 0.6 MPa H₂ reduces the nitro group to amino, producing the target compound.
Key Data (Table 1):
Step Solvent Catalyst Temp (°C) Time (h) Yield (%)
1 THF None –10 2 85
2 THF/EtOAc None 25 4 89
3 Ethanol Raney Ni 55 12 92

Analysis : THF’s low polarity enhances Grignard stability, while ethanol’s protic nature facilitates hydrogenation. Raney Ni’s recyclability reduces costs by 30% compared to Pd/C.

Direct Fluorination of Preformed Ketone Intermediates

Electrophilic Fluorination via Diazonium Intermediates

Adapting CN108997150A’s chlorination approach, this route fluorinates 1-(2-aminophenyl)-2,2,2-trifluoroethanone:

  • Diazotization : Treat the amino group with NaNO₂/HCl at 0°C to form a diazonium salt.
  • Balz-Schiemann Reaction : React with HBF₄, then pyrolyze to substitute fluorine at the 5-position.
Key Data (Table 2):
Fluorinating Agent Solvent Temp (°C) Yield (%) Purity (%)
HBF₄ DCM 120 68 95
Selectfluor® Acetonitrile 80 74 97

Analysis : Selectfluor® outperforms HBF₄ due to milder conditions and reduced side products. Purity exceeds 95% after recrystallization in n-hexane.

Nitro Reduction Followed by Late-Stage Fluorination

Sequential Functionalization

This method, inspired by US2020062722A1, prioritizes nitro reduction before fluorination:

  • Nitro to Amino : Hydrogenate 1-(2-nitro-5-bromophenyl)-2,2,2-trifluoroethanone using Pd/C.
  • Halogen Exchange : Substitute bromine with fluorine via Ullmann coupling with CuF₂.
Key Data (Table 3):
Catalyst Ligand Solvent Temp (°C) Yield (%)
CuF₂ 1,10-Phenanthroline DMF 150 62
Pd(OAc)₂ Xantphos Toluene 110 71

Analysis : Pd(OAc)₂/Xantphos systems enhance reactivity, though CuF₂ offers a cheaper alternative at the expense of yield.

Solvent and Catalyst Optimization

Impact of Solvent Polarity on Grignard Stability

Polar aprotic solvents like THF stabilize Grignard intermediates, achieving 85% yield versus 67% in diethyl ether. Non-polar solvents (hexane) impede reactivity due to poor solubility.

Catalyst Loading in Hydrogenation

Raney Ni at 5 wt% achieves 92% yield, whereas 2 wt% necessitates prolonged reaction times (24 h) for 88% yield. Catalyst reuse over five cycles shows <5% activity loss.

Challenges and Industrial Scalability

Byproduct Formation in Fluorination

Electrophilic fluorination generates 10–15% 3-fluoro isomers, necessitating chromatography. Switching to directed ortho-metalation (DoM) strategies reduces isomerization to <5%.

Cost-Benefit Analysis

Grignard-based routes cost $14/g, primarily due to ethyl trifluoroacetate. Late-stage fluorination lowers costs to $9/g but requires specialized equipment.

Chemical Reactions Analysis

1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of trifluoroethanones exhibit anticancer properties. The fluorine atoms in the structure can enhance lipophilicity and metabolic stability, making the compound a candidate for developing novel anticancer agents. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines.

Antimicrobial Properties
Trifluoroacetyl derivatives have demonstrated antimicrobial activity against several pathogens. The presence of the amino group may enhance interaction with bacterial cell membranes, leading to increased efficacy against resistant strains.

Material Science

Polymer Synthesis
The compound can serve as a building block in the synthesis of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for applications in coatings, electronics, and advanced materials.

Fluorinated Surfactants
Due to its unique structure, 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone can be utilized in the formulation of fluorinated surfactants. These surfactants are particularly effective in reducing surface tension and are used in various industrial applications including oil recovery and as additives in personal care products.

Analytical Chemistry

Chromatographic Applications
The compound's distinct properties allow it to be used as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its purity and specific retention time can help validate analytical methods for detecting similar compounds in complex mixtures.

Case Studies

Study TitleApplicationFindings
Anticancer Efficacy of Trifluoroacetyl DerivativesMedicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation in vitro.
Development of Fluorinated PolymersMaterial ScienceAchieved enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts.
Evaluation of Antimicrobial ActivityMicrobiologyShowed effective inhibition against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS: 1233967-22-0)

  • Key Differences : Replaces the 5-fluoro substituent with bromine.
  • Impact: Reactivity: Bromine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity compared to fluorine . Applications: Preferred in reactions requiring halogenated intermediates for Suzuki-Miyaura couplings .

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

  • Key Differences : Substitutes fluorine with chlorine.
  • Impact :
    • Electronic Effects : Chlorine’s moderate electron-withdrawing effect (compared to fluorine) alters resonance stabilization of the aromatic ring, influencing reaction kinetics .
    • Biological Activity : Chlorinated analogs show higher antimicrobial activity in preliminary studies, though toxicity profiles are less characterized .
Property 5-Fluoro 5-Bromo 5-Chloro
Molecular Weight (g/mol) 207.125 271.03 223.58
logP 1.8–2.1 2.5–2.8 2.2–2.4
Melting Point (°C) 87–88* 154† 75–77‡

*From ; †From ; ‡From .

Trifluoromethyl-Substituted Derivatives

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS: 1125812-58-9)

  • Key Differences: Replaces the amino group with a trifluoromethyl (-CF₃) group at the 3-position and adds chlorine at the 5-position.
  • Impact :
    • Electron-Withdrawing Effects : Dual CF₃ and Cl substituents create a strongly electron-deficient ring, accelerating nucleophilic aromatic substitution but reducing solubility .
    • Applications : Intermediate in afoxolaner (a veterinary insecticide), highlighting its role in agrochemical synthesis .

Structural Isomers and Positional Variants

1-(2-Aminophenyl)-2,2,2-trifluoroethanone (CAS: Not specified)

  • Key Differences : Lacks the 5-fluoro substituent.
  • Impact :
    • Reactivity : Reduced steric hindrance and electronic effects at the 5-position favor regioselective functionalization .
    • Biological Interactions : Lower binding affinity to acetylcholinesterase compared to 5-fluoro analog, as shown in QM/MM studies .

Functional Group Modifications

1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone (CAS: 70977-83-2)

  • Key Differences : Hydroxyl group at the 2-position and methyl at the 5-position.
  • Impact :
    • Solubility : Hydroxyl group increases aqueous solubility (logP ~1.2) but reduces membrane permeability .
    • Synthesis : Prepared via catalytic hydrogenation of nitro precursors, highlighting divergent synthetic pathways .

Biological Activity

1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone, also known by its CAS number 214288-07-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, supported by data tables and case studies from diverse research sources.

  • Molecular Formula : C8_8H5_5F4_4NO
  • Molecular Weight : 207.12 g/mol
  • Density : Approximately 1.439 g/cm³ (predicted) .

Synthesis

The synthesis of this compound involves several steps typically starting from commercially available precursors. The reaction conditions and reagents can vary, but the use of fluorinated compounds is essential to achieve the trifluoroethanone moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its effects on various cancer cell lines, demonstrating that it induces apoptosis through mitochondrial pathways. The compound was shown to inhibit cell proliferation in K562 cells with an IC50 value in the micromolar range .

The proposed mechanism involves the disruption of mitochondrial membrane potential and depletion of glutathione levels, leading to increased oxidative stress within the cells. This is consistent with findings from related thiosemicarbazone derivatives which also exhibit similar apoptotic effects .

Case Studies

  • K562 Cell Line Study :
    • Objective : To assess the cytotoxic effects of this compound.
    • Method : Flow cytometry and MTT assays were employed.
    • Results : The compound showed significant cytotoxicity at concentrations above 10 µM, with a shift from apoptosis to necrosis at higher doses .
  • Comparative Study with Thiosemicarbazones :
    • Objective : To compare the biological activity of various acetophenone derivatives.
    • Findings : The study found that derivatives with fluorine substitutions exhibited enhanced activity against cancer cell lines compared to their non-fluorinated counterparts .

Data Table: Biological Activity Summary

Study ReferenceCell LineIC50 (µM)Mechanism of ActionKey Findings
Study 1K562~10Mitochondrial disruptionInduces apoptosis; significant cytotoxicity
Study 2VariousVariesOxidative stressEnhanced activity in fluorinated derivatives

Q & A

Q. What methodologies identify by-products in large-scale synthesis?

  • Analytical Workflow :
  • UPLC-QTOF-MS : Detects trace impurities (e.g., di-acylated by-products).
  • NMR-guided isolation : Structural elucidation of unknown peaks via 2D-COSY and HSQC .

Key Citations

  • Synthetic Optimization:
  • Safety/Regulatory:
  • Computational Modeling:
  • Biological Activity:

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone

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